![molecular formula C15H14FNO3S2 B6509509 ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 896348-57-5](/img/structure/B6509509.png)

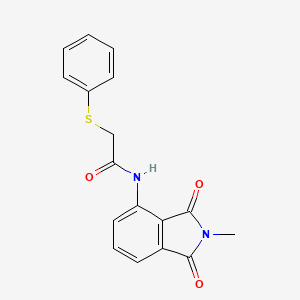

ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate (EFT-3C) is an organic compound belonging to the thiophene family. It is a colorless solid that has been used for a variety of research applications, including as a synthetic intermediate, as a ligand for catalytic reactions, and as a tool for studying the mechanism of action of various enzymes.

Aplicaciones Científicas De Investigación

- Anti-inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development .

- Anticancer Activity : Certain thiophene derivatives possess anticancer properties, which could be explored further in targeted therapies .

- Antimicrobial Effects : Thiophenes have demonstrated antimicrobial activity, suggesting their potential in combating infections .

- Cardiovascular Health : Some thiophene-containing compounds exhibit anti-atherosclerotic and antihypertensive effects .

Material Science and Electronics

Thiophenes play a crucial role in material science and electronics:

- Organic Semiconductors : Thiophene derivatives contribute to the development of organic semiconductors, essential for electronic devices .

- Organic Field-Effect Transistors (OFETs) : Thiophene-based materials are used in OFETs, enabling flexible and efficient electronic components .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-containing compounds are integral to OLED fabrication, enhancing display technology .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors.

Specific Compound Example

One specific compound related to “ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate” is a potent triple-acting PPARα, -γ, and -δ agonist . This compound shows promise in regulating lipid metabolism and glucose homeostasis.

Synthetic Routes

Various synthetic methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to thiophene derivatives . These reactions provide access to diverse structures for further exploration.

Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the fluorophenyl group suggests potential interactions with aromatic amino acids in protein targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Pharmacokinetics

The presence of the ethyl ester group suggests potential for hydrolysis, which could affect the compound’s bioavailability .

Result of Action

Based on the presence of the fluorophenyl and thiophene groups, it may have potential anti-inflammatory or anticancer effects .

Propiedades

IUPAC Name |

ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S2/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)9-22-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZVDDVCJPIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509437.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6509448.png)

![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6509459.png)

![N-[(2-chlorophenyl)methyl]-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B6509466.png)

![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B6509470.png)

![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B6509475.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6509477.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B6509481.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6509501.png)

![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6509505.png)

![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)

![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509544.png)